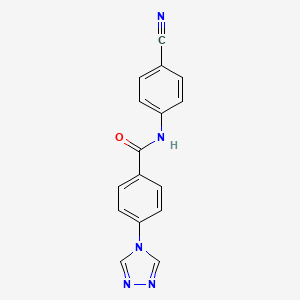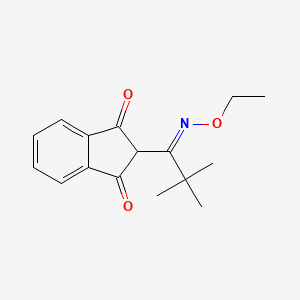
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB is a member of the triazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound may also interact with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as certain cancer cells. This compound has also been shown to modulate the immune system, leading to an increase in the production of certain cytokines. Additionally, this compound has been shown to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential therapeutic properties. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is the development of this compound-based therapies for the treatment of fungal and bacterial infections, as well as certain types of cancer. Another potential direction is the study of this compound as a modulator of the immune system, with the aim of developing therapies for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-cyanobenzoyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. This compound has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-9-12-1-5-14(6-2-12)20-16(22)13-3-7-15(8-4-13)21-10-18-19-11-21/h1-8,10-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROFEQHTGWHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)

![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)


![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)

![3-(benzylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350019.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)